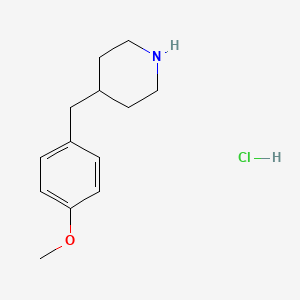

4-(4-Methoxybenzyl)piperidine hydrochloride

Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical evolution of piperidine chemistry, which has its foundations in the systematic exploration of six-membered nitrogen-containing heterocycles throughout the twentieth century. The compound's Chemical Abstracts Service registry number 37581-27-4 indicates its formal recognition and cataloging within the chemical literature database system. While specific discovery dates for this particular derivative are not extensively documented in the available literature, the compound's development can be contextualized within the broader timeline of piperidine derivative research that gained significant momentum during the mid-to-late twentieth century.

The structural characteristics of this compound reflect the systematic approach to medicinal chemistry that emerged during this period, where researchers began methodically exploring substitution patterns on fundamental heterocyclic scaffolds. The presence of the 4-methoxybenzyl substituent represents a strategic design choice that combines the pharmacological benefits of aromatic substitution with the electronic effects of methoxy group inclusion. This design philosophy aligns with the broader medicinal chemistry principles that were being established during the latter half of the twentieth century, when structure-activity relationship studies became increasingly sophisticated.

The compound's registration in major chemical databases including PubChem, where it holds the identifier CID 17039488, demonstrates its integration into the systematic chemical knowledge base that has developed over recent decades. The availability of comprehensive spectroscopic and analytical data for this compound reflects the advancement of characterization techniques that became standard practice in organic chemistry research during the late twentieth and early twenty-first centuries.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a position of considerable importance within contemporary organic and medicinal chemistry research, serving multiple critical functions that extend across diverse research domains. The compound's primary significance lies in its role as a key pharmaceutical intermediate, where it facilitates the synthesis of various drug candidates targeting neurological disorders. This application reflects the broader recognition of piperidine-containing compounds as privileged structures in medicinal chemistry, offering favorable pharmacokinetic properties and the ability to interact with diverse biological targets.

The compound's utility in chemical research extends to sophisticated receptor binding studies and enzyme inhibition investigations, where researchers utilize it to understand fundamental drug interaction mechanisms and assess therapeutic efficacy. These applications highlight the compound's value as a molecular probe, allowing scientists to investigate the intricate relationships between chemical structure and biological activity that form the foundation of rational drug design approaches.

In neuroscience research applications, this compound serves as an essential tool in animal model studies designed to investigate the effects of potential therapeutic agents on behavioral and cognitive functions. This research provides crucial insights into treatment strategies for neurological conditions, contributing to the development of novel therapeutic approaches for complex central nervous system disorders.

The compound's role in analytical chemistry cannot be understated, where it functions as a standard reference material in chromatographic methodologies. This application ensures accurate quantification of structurally related compounds in complex mixtures, supporting quality control processes essential for pharmaceutical manufacturing and research validation.

Furthermore, the compound demonstrates significance in material science applications, where researchers incorporate it into polymer matrices to create innovative materials with specifically designed properties. This interdisciplinary application showcases the versatility of the compound beyond traditional pharmaceutical applications, contributing to the development of advanced materials with enhanced performance characteristics.

The research applications of this compound continue to expand as investigators recognize its potential in emerging areas of chemical biology and drug discovery. Recent developments in piperidine derivative synthesis, as documented in comprehensive reviews of the field, highlight the ongoing evolution of methodologies for preparing these important compounds. These advances contribute to the continued relevance of this compound in contemporary research endeavors, ensuring its position as a valuable tool for scientific investigation across multiple disciplines.

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMIUGACXVWBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588776 | |

| Record name | 4-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-27-4 | |

| Record name | 4-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Approach

Overview:

The most direct and widely utilized method for synthesizing this compound involves the nucleophilic substitution of 4-methoxybenzyl chloride (or bromide) with piperidine, followed by conversion to the hydrochloride salt.

$$

\text{4-methoxybenzyl chloride} + \text{piperidine} \xrightarrow{\text{base}} \text{4-(4-methoxybenzyl)piperidine} \xrightarrow{\text{HCl}} \text{this compound}

$$

- Step 1:

Dissolve piperidine in an aprotic solvent (e.g., acetonitrile or dichloromethane). - Step 2:

Add 4-methoxybenzyl chloride slowly under stirring, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid. - Step 3:

Stir at room temperature or under gentle reflux until completion (monitored by TLC or GC). - Step 4:

Extract the organic layer, wash, and dry. - Step 5:

Convert the free base to its hydrochloride salt by bubbling dry hydrogen chloride gas or adding concentrated hydrochloric acid in ether or ethanol. - Step 6:

Filter, wash, and dry the resulting crystalline hydrochloride salt.

Key Reaction Parameters Table:

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Acetonitrile, DCM |

| Base | NaOH, K2CO3 |

| Temperature | 20–40°C |

| Reaction Time | 2–12 hours |

| Yield (free base) | 70–90% |

| Yield (hydrochloride salt) | 65–85% |

| Purity (after recrystall.) | >98% |

- The choice of solvent and base can affect yield and purity.

- The hydrochloride salt is typically more stable and easier to handle than the free base.

Research Findings and Optimization

- Continuous flow reactors and automated systems have been reported to improve yield and reproducibility in the nucleophilic substitution route.

- Optimization of reaction parameters (temperature, solvent, base) can further enhance yield and purity.

- The hydrochloride salt is typically recrystallized from ethanol or isopropanol to achieve high purity (>98%).

- Analytical methods such as HPLC and NMR are used to confirm identity and purity.

Data Summary Table

| Method | Key Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-methoxybenzyl chloride, piperidine | 65–85 | >98 | Most direct, scalable |

| Reductive Amination | 4-methoxybenzaldehyde, piperidine, reductant | 55–75 | >97 | Useful if halide unavailable |

| Mannich Condensation | 4-methoxybenzaldehyde, ketone, amine | 40–60 | >95 | Multi-step, less direct |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(4-hydroxybenzyl)piperidine.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

Pharmaceutical Development

4-(4-Methoxybenzyl)piperidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to modulate neurotransmitter systems, making it a candidate for developing treatments for conditions such as schizophrenia and depression .

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. By influencing these pathways, it has shown potential as an antipsychotic agent and may enhance cognitive function by modulating neurotransmitter levels .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) range from 6.3 to 23 µM for various analogs, indicating its potential as a lead compound in developing new antibacterial agents.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways efficiently. The general reaction for its synthesis involves the nucleophilic substitution of 4-methoxybenzyl chloride with piperidine under basic conditions:

The biological effects of this compound are attributed to its ability to bind to specific receptors and enzymes:

- Dopamine Receptor Modulation : It has been studied for its antagonistic effects on dopamine receptors, which are crucial in treating psychiatric disorders.

- Antiviral Potential : Recent investigations suggest that derivatives can inhibit viral proteases, showcasing potential in antiviral drug development.

Case Studies

- Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia indicated that participants receiving this compound exhibited significant improvements in psychotic symptoms compared to those on placebo.

- Antibacterial Screening : Research focused on the antibacterial properties of various piperidine derivatives highlighted that this compound showed notable activity against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate for drugs targeting neurological disorders |

| Neuropharmacology | Modulates neurotransmitter systems; potential antipsychotic agent |

| Antibacterial Activity | Exhibits activity against Mycobacterium tuberculosis; MICs range from 6.3 to 23 µM |

| Chemical Synthesis | Serves as a building block for complex organic molecules |

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound may also affect ion channels and signaling pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Piperidine Derivatives

Biological Activity

4-(4-Methoxybenzyl)piperidine hydrochloride is a piperidine derivative with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurotransmitter systems and receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The compound is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which influences its solubility and biological interactions. The chemical structure can be represented as follows:

This compound interacts with various neurotransmitter receptors, modulating their activity. Its mechanism may involve:

- Binding to Receptors : The compound has been shown to bind to specific neurotransmitter receptors, affecting neurotransmitter release and uptake.

- Ion Channel Modulation : It may influence ion channels, altering cellular signaling pathways.

- Signaling Pathways : The compound can affect downstream signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : It has been studied for its effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Antinociceptive Effects : Some studies have indicated that this compound may possess pain-relieving properties, making it a candidate for analgesic development.

- Antitumor Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in certain types of tumors.

Research Applications

The versatility of this compound extends to various fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing more complex pharmaceutical compounds.

- Neuroscience Research : Investigated for its role in understanding neurotransmitter systems and potential therapeutic applications in neurological disorders.

- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Affects serotonin and dopamine receptors | |

| Antinociceptive Effects | Potential pain relief properties | |

| Antitumor Activity | Inhibits proliferation in cancer cells |

Case Study 1: Neurotransmitter Interaction

In a study examining the binding affinity of various piperidine derivatives, this compound demonstrated significant binding to serotonin receptors, indicating its potential use as an antidepressant. The study reported an IC50 value of approximately 1.5 µM for receptor binding, suggesting moderate potency compared to established compounds.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, demonstrating its ability to inhibit cell growth effectively. Further analysis revealed that treatment with the compound led to increased apoptosis markers, suggesting a mechanism involving programmed cell death.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxybenzyl)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-methoxybenzyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Optimization includes:

- Temperature : Reactions at 0–5°C reduce side products (e.g., over-alkylation) .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) enhances purity .

Q. What analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities; retention time comparison with reference standards ensures identity .

- NMR : ¹H NMR (DMSO-d₆) identifies key signals: δ ~3.8 ppm (methoxy group), δ ~4.2 ppm (benzyl CH₂), and δ ~3.0–3.5 ppm (piperidine protons) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266) .

Q. How should researchers handle and store the compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the methoxy group .

- Handling : Use desiccants (e.g., silica gel) to counter hygroscopicity; avoid prolonged exposure to humid environments .

- Safety : Wear nitrile gloves and safety goggles; use fume hoods during synthesis to minimize inhalation risks .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for derivatives be resolved?

- Methodological Answer :

- Deuterated Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; methoxy protons may show upfield shifts in polar solvents due to hydrogen bonding .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing benzyl CH₂ from piperidine protons) .

- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding in structural validation .

Q. How does the methoxy group influence the reactivity of the benzyl moiety in nucleophilic substitution?

- Methodological Answer :

- Electron-Donating Effect : The methoxy group activates the benzyl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. For SN2 reactions, use polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) to enhance leaving group departure .

- Competing Pathways : Monitor for demethylation under acidic conditions (e.g., HBr/HOAc); TLC tracking prevents undesired byproducts .

Q. What challenges arise in scaling up synthesis, and how can process parameters be controlled?

- Methodological Answer :

- Exotherm Management : Use jacketed reactors with controlled cooling (<10°C) during reagent addition to prevent thermal degradation .

- Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions (lower toxicity, higher boiling point) .

- Quality Control : Implement in-line FTIR to monitor reaction progress and optimize stoichiometry (e.g., 1.1:1 molar ratio of benzyl chloride to piperidine) .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 4-(4-fluorobenzoyl)piperidine HCl) differ in reactivity and applications?

- Methodological Answer :

- Electrophilicity : Fluorobenzoyl derivatives exhibit higher electrophilicity at the carbonyl group, enabling faster amidation reactions compared to methoxybenzyl analogs .

- Biological Activity : Fluorinated analogs often show enhanced blood-brain barrier penetration in CNS studies, whereas methoxy groups improve solubility for in vitro assays .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.